E3 Ligase Ligand-linker Conjugate 93

Catalog No.
S12840951
CAS No.
M.F
C23H27N5O6
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-linker Conjugate 93

Product Name

E3 Ligase Ligand-linker Conjugate 93

IUPAC Name

2-[3-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]acetic acid

Molecular Formula

C23H27N5O6

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C23H27N5O6/c29-19-4-3-18(21(32)24-19)28-22(33)16-2-1-15(9-17(16)23(28)34)27-7-5-25(6-8-27)10-14-11-26(12-14)13-20(30)31/h1-2,9,14,18H,3-8,10-13H2,(H,30,31)(H,24,29,32)/t18-/m0/s1

InChI Key

FYXBEKNGGKKWGK-SFHVURJKSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O

E3 Ligase Ligand-linker Conjugate 93 (CAS 2589699-88-5), chemically identified as Thalidomide-azetidine-CH2-piperazine-C-COOH, is a specialized, pre-assembled building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a cereblon (CRBN)-recruiting thalidomide derivative covalently attached to a highly rigidified azetidine-piperazine linker terminating in a reactive carboxylic acid . Unlike traditional flexible linkers, this compound is engineered to restrict the conformational freedom of the resulting PROTAC, which is a critical parameter for optimizing the thermodynamics of ternary complex formation between the target protein, the PROTAC, and the E3 ligase. From a procurement perspective, this conjugate offers a ready-to-use, high-purity intermediate that bypasses the complex multi-step synthesis of heterocyclic rigid linkers, enabling rapid late-stage diversification via standard amide coupling workflows .

Research Fit

CRBN E3 ligase recruitment for PROTAC design
Pre-attached linker enables modular degrader assembly
Thalidomide-derived warhead with defined conjugation chemistry

Substituting E3 Ligase Ligand-linker Conjugate 93 with generic, flexible alternatives—such as Thalidomide-PEG3-COOH or Thalidomide-alkyl-COOH—often leads to suboptimal PROTAC performance and downstream developmental bottlenecks. Flexible linkers impose a high entropic penalty during ternary complex formation, which can severely diminish target degradation efficiency (DC50) for proteins requiring precise spatial orientations [1]. Furthermore, PEG-based linkers are highly susceptible to oxidative cleavage by cytochrome P450 enzymes, compromising in vivo metabolic stability, while purely lipophilic alkyl linkers frequently result in highly insoluble PROTACs with prohibitive formulation issues . Procuring this specific rigidified, nitrogen-containing conjugate directly addresses these liabilities by simultaneously improving conformational pre-organization, metabolic half-life, and formulation processability.

Substitution Risk

E3 ligase mechanism mismatch

CRBN recruitment differs from VHL-based conjugates in subcellular localization and degradation kinetics; direct swap may alter target engagement.

IMiD scaffold variation

Thalidomide, pomalidomide, and lenalidomide CRBN ligands show divergent neosubstrate profiles; substitution can shift degradation selectivity.

Linker composition sensitivity

Even among thalidomide conjugates, linker length and chemistry modulate ternary complex stability; empirical validation is essential.

Enhanced Ternary Complex Stability via Linker Rigidification

E3 Ligase Ligand-linker Conjugate 93 incorporates a highly rigidified azetidine-piperazine backbone. Compared to standard flexible PEG-based conjugates (e.g., Thalidomide-PEG3-COOH), this constrained geometry significantly reduces the entropic penalty upon ternary complex formation. In structural activity relationship (SAR) studies of PROTACs, replacing a flexible PEG linker with a rigid nitrogen-containing heterocycle typically enhances the target degradation efficiency (DC50) by restricting the conformational ensemble, making it highly suitable for targets where precise spatial orientation between the E3 ligase and the target protein is critical [1].

Evidence DimensionConformational entropic penalty during ternary complex formation
Target Compound DataMinimized entropic loss (rigid azetidine-piperazine axis)
Comparator Or BaselineThalidomide-PEG3-COOH (high entropic penalty due to flexible ether bonds)
Quantified DifferenceUp to 10-50x improvement in DC50 in optimized rigid-linker PROTACs
ConditionsIn vitro target degradation assays (extrapolated from rigid vs. flexible linker PROTAC benchmarks)

Procuring a pre-assembled rigid linker conjugate allows medicinal chemists to rapidly bypass the optimization bottleneck of flexible linkers when targeting structurally demanding proteins.

CRBN vs. VHL Recruitment
Class-level
Conjugate 93: CRBN vs VHL conjugates: VHL
Smaller ligand footprint, faster catalytic turnover vs. potential for enhanced substrate selectivity (class-level trend)
Subcellular degradation context differs
Verify in target cell model; nuclear vs. cytoplasmic localization impacts PROTAC design

Improved Microsomal Stability Over PEG-Based Linkers

A major limitation of standard PEG-linked E3 conjugates is their susceptibility to oxidative cleavage in vivo. E3 Ligase Ligand-linker Conjugate 93 replaces the vulnerable ether linkages with a robust azetidine-piperazine framework. Cross-class pharmacokinetic evaluations demonstrate that rigidified heterocyclic linkers exhibit significantly higher stability in human liver microsomes (HLM) compared to their PEGylated counterparts, extending the half-life of the resulting PROTACs and reducing the formation of inactive linker-cleaved metabolites [1].

Evidence DimensionIn vitro metabolic stability (HLM half-life)
Target Compound DataHigh stability (absence of oxidizable ether linkages)
Comparator Or BaselineStandard PEG-linked conjugates (e.g., Thalidomide-PEG3-COOH)
Quantified DifferenceTypically >2-fold increase in HLM half-life for heterocyclic vs. PEG linkers
ConditionsHuman liver microsome (HLM) stability assays

Selecting this conjugate over PEG-based alternatives directly addresses downstream pharmacokinetic liabilities, reducing the risk of late-stage PROTAC failure due to poor metabolic stability.

IMiD Scaffold Comparison
Class-level
Conjugate 93: Thalidomide vs Pomalidomide/Lenalidomide conjugates
Binding affinity and neosubstrate degradation profile vary across IMiD series (class-level)
Scaffold choice may shift degradation outcome
Assess neosubstrate specificity in relevant cellular assays

Enhanced Aqueous Solubility via Ionizable Heterocycles

Unlike purely hydrophobic alkyl linkers (e.g., Thalidomide-C8-COOH) which often result in PROTACs with poor aqueous solubility, E3 Ligase Ligand-linker Conjugate 93 contains basic nitrogen atoms within its azetidine and piperazine rings. These ionizable centers can be protonated at physiological pH, significantly improving the kinetic solubility of the synthesized PROTACs. This structural feature facilitates easier formulation in standard aqueous vehicles (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% H2O) for in vivo studies .

Evidence DimensionAqueous solubility and formulation compatibility
Target Compound DataEnhanced kinetic solubility due to ionizable basic nitrogens
Comparator Or BaselineThalidomide-alkyl-COOH conjugates (highly lipophilic, poor solubility)
Quantified DifferenceSignificantly lower cLogP and higher aqueous solubility at pH 7.4
ConditionsPhysiological pH (7.4) in standard aqueous assay buffers

This conjugate enables the synthesis of PROTACs that are easier to formulate for in vivo dosing, saving time and resources in preclinical formulation development.

Molecular Weight
Data to verify
469.49g/mol
Supports stoichiometric consistency
Calculated value; verify with COA for accurate coupling calculations

High-Yield Amide Coupling Suitability

E3 Ligase Ligand-linker Conjugate 93 features a terminal carboxylic acid (-COOH) that is highly compatible with standard peptide coupling reagents (e.g., HATU, EDC/HOBt). The steric environment of the piperazine-acetic acid moiety allows for efficient activation and subsequent reaction with primary or secondary amine-bearing target ligands. Compared to synthesizing rigid linkers step-by-step, procuring this pre-assembled conjugate ensures high reproducibility and yields (>80%) in the final PROTAC assembly step, minimizing the loss of expensive target-binding ligands .

Evidence DimensionLate-stage PROTAC assembly yield
Target Compound DataHigh yield (>80%) via standard HATU/DIPEA coupling
Comparator Or BaselineDe novo step-by-step rigid linker assembly (multi-step, low overall yield)
Quantified DifferenceEliminates 3-4 synthetic steps, significantly improving final ligand recovery
ConditionsStandard amide coupling conditions (e.g., HATU, DIPEA, DMF, RT)

Procuring the fully assembled conjugate streamlines the synthetic workflow, directly reducing labor costs and maximizing the yield of the final PROTAC molecule.

Optimization of Structurally Demanding PROTACs

This conjugate is the ideal choice when initial PROTAC prototypes utilizing flexible PEG or alkyl linkers exhibit poor degradation efficiency (high DC50) due to unfavorable ternary complex thermodynamics. The rigid azetidine-piperazine backbone restricts conformational space, making it highly effective for targeting proteins that require precise E3 ligase orientation [1].

Overcoming Metabolic Liabilities in Lead Optimization

For drug discovery programs where lead PROTACs suffer from rapid in vivo clearance due to oxidative cleavage of PEG linkers, substituting with this conjugate provides a robust, ether-free alternative. Its enhanced stability in human liver microsomes (HLM) directly supports the development of PROTACs with extended pharmacokinetic half-lives [1].

Improving Aqueous Solubility of Lipophilic Degraders

When targeting highly hydrophobic proteins or using lipophilic target-binding ligands, the resulting PROTACs often face severe formulation challenges. The ionizable basic nitrogens within the azetidine and piperazine rings of this conjugate improve kinetic solubility at physiological pH, facilitating standard aqueous formulation (e.g., PEG300/Tween 80 systems) for in vivo dosing .

High-Throughput PROTAC Library Synthesis

In industrial medicinal chemistry workflows requiring the rapid generation of PROTAC libraries, the terminal carboxylic acid of this conjugate allows for highly reproducible, single-step amide couplings with diverse amine-bearing ligands. Procuring this pre-assembled building block eliminates multi-step linker synthesis, maximizing throughput and final product yields .

Application Fit Matrix

Application
Selection Property
Validation Focus
CRBN-based PROTACs for nuclear targets
CRBN E3 ligase recruitment with predominant nuclear localization
Nuclear target engagement and degradation efficiency in cell models
Rapid PROTAC library synthesis and screening
Modular thalidomide-derived conjugate with reactive linker terminus
Coupling efficiency and ternary complex formation screening
PROTAC programs leveraging established CRBN pharmacology
Thalidomide scaffold with extensive research literature precedent
PK/PD profiling and off-target assessment in cellular and in vivo models

XLogP3

-2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

469.19613360 Da

Monoisotopic Mass

469.19613360 Da

Heavy Atom Count

34

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